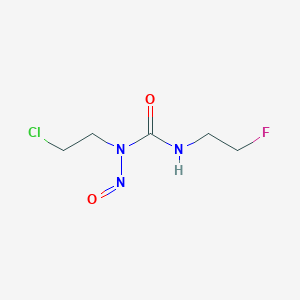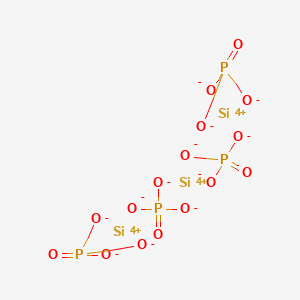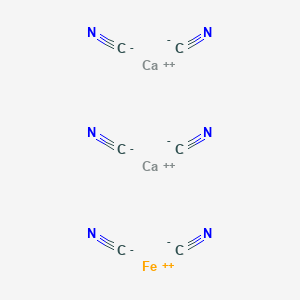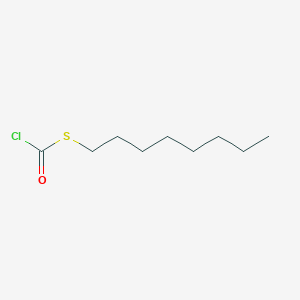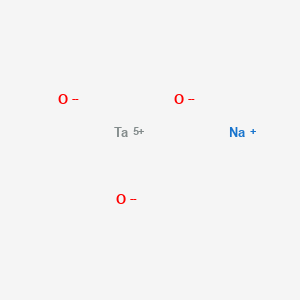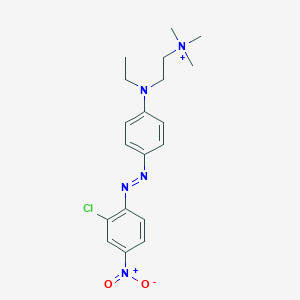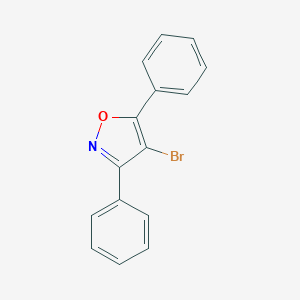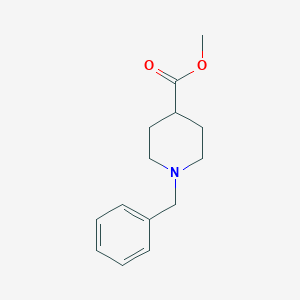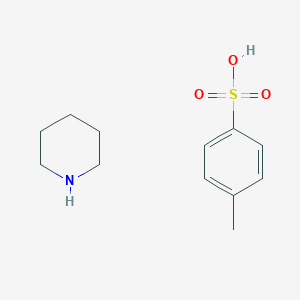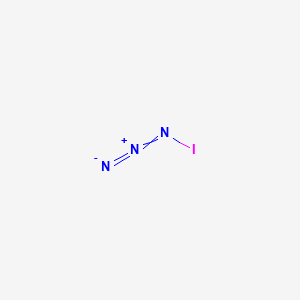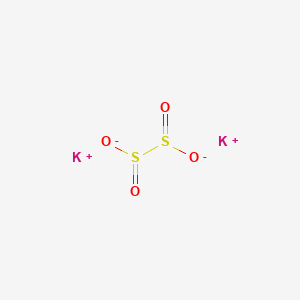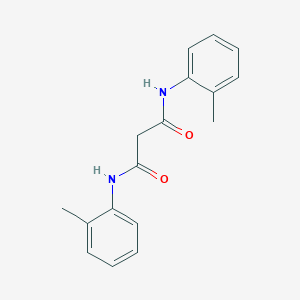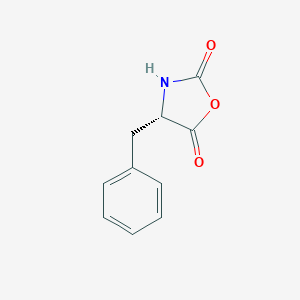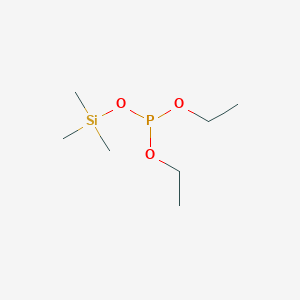
二乙基三甲基硅基磷酸酯
描述
Synthesis Analysis
DTMSP can be synthesized through reactions involving α-(Trimethylsilyloxy)alkylphosphonates, serving as key intermediates. These intermediates facilitate the transformation of aldehydes into an array of carbonyl derivatives, including aldehydes themselves, unsymmetrical ketones, β,γ-unsaturated ketones, and carboxylic acids (Sekine et al., 1982).
Molecular Structure Analysis
The molecular structure of DTMSP derivatives has been elucidated through the synthesis and crystallographic analysis of heavy alkali metal bis(trimethylsilyl)phosphides. These compounds exhibit polymeric ladder-type structures, highlighting the influence of the trimethylsilyl group on the overall molecular architecture (Englich et al., 1998).
Chemical Reactions and Properties
DTMSP reacts variably with proton-containing reagents, forming different products based on the nature of the proton donor, showcasing its reactive versatility. With HCl, it forms trimethylsilyl diethyl-amidochlorophosphite, while reactions with alcohol or aniline yield tetraethyldiamidophosphite and either trimethoxysilane or diethylaminosilane (Batyeva et al., 1976).
Physical Properties Analysis
The synthesis strategy and resulting crystal structures of DTMSP derivatives provide insights into their physical properties. The ladder-type polymeric structures and variations in local geometry influenced by the alkali metals associated with the phosphorus atoms are significant (Englich et al., 1998).
Chemical Properties Analysis
DTMSP's chemical properties are highlighted through its reactions with carbonyl compounds, producing high yields of 1,2-adducts with aldehydes, ketones, or α,β-unsaturated aldehydes. These silylated products can be hydrolyzed to corresponding phosphonates, demonstrating DTMSP's utility in synthesizing a wide range of organic compounds (Sekine et al., 1977).
科学研究应用
与质子含有试剂的反应:二乙基三甲基硅基磷酸酯与HCl、醇和苯胺等质子含有试剂反应的结果各不相同。反应产物包括与HCl反应生成三甲基硅基二乙基氨基氯代磷酸酯,与醇或苯胺反应生成四乙基二氨基磷酸酯 (Batyeva et al., 1976)。
在羰基衍生物合成中的应用:二乙基三甲基硅基磷酸酯已被用于将醛类的羰基加成化合物转化为各种羰基衍生物,包括醛类、非对称酮、β,γ-不饱和酮和羧酸 (Sekine et al., 1982)。
磷酸酯的合成:它已被用于立体选择性合成二甲基和二乙基E-2-(三甲基硅基)乙烯基磷酸酯,这些化合物在Diels-Alder反应中具有重要价值 (Maffel & Buono, 1993)。
在锂离子电池中的应用:作为电解质添加剂,二乙基三甲基硅基磷酸酯显著改善了锂离子电池的循环稳定性和倍率性能 (Mai et al., 2014)。
氰甲基磷酸酯的合成:它用于合成二乙基1-芳基-1-氰甲基磷酸酯,展示了其在有机合成中的作用 (Kim & Oh, 1987)。
与α-氟代羰基化合物的反应:二乙基三甲基硅基磷酸酯与氟醛反应产生二乙基α-三甲基硅氧基-β,β,β-三氟乙基磷酸酯 (Kibardin et al., 1981)。
有机反应中的机理研究:使用密度泛函理论对二乙基三甲基硅基磷酸酯与其他化合物的反应机理进行研究,可以提供有机反应途径的见解 (Ishmaeva et al., 2012)。
在锂离子电池中的表面稳定性:该化合物还以改善锂离子电池中石墨阳极的表面稳定性而闻名 (Yim & Han, 2017)。
电解质添加剂的差异:已对二乙基三甲基硅基磷酸酯及其他类似化合物在锂离子电池中作为电解质添加剂的效果进行比较研究 (Peebles et al., 2017)。
与羰基化合物的反应:它与醛、酮或α,β-不饱和醛反应产生高产率的1,2-加合物,突显了其在有机合成中的反应性和实用性 (Sekine et al., 1977)。
安全和危害
未来方向
Diethyl trimethylsilyl phosphite has potential applications in organic synthesis as a catalyst and reaction intermediate . It can be used in the synthesis of phenylphosphonamides and phosphonamides, as well as other phosphorus reagents . It also shows promise as an electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries .
Relevant Papers The paper “New Synthesis of Diethyl Trimethylsilyl Phosphite” published in the Russian Journal of Organic Chemistry provides a detailed analysis of the synthesis of Diethyl trimethylsilyl phosphite . Another paper titled “Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries” discusses its potential applications in lithium-ion batteries .
属性
IUPAC Name |
diethyl trimethylsilyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMOIYYLVRRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160091 | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl trimethylsilyl phosphite | |
CAS RN |
13716-45-5 | |
| Record name | Phosphorous acid, diethyl trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

